molecular formula C26H45NO9 B3251791 Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside CAS No. 211567-22-5

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B3251791
CAS No.: 211567-22-5
M. Wt: 515.6 g/mol
InChI Key: PIEYYMFAQMSYFF-ZFXZZAOISA-N
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Description

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a glucose-derived compound known for its remarkable antimicrobial properties. It is particularly effective in inhibiting the growth of various bacterial and fungal strains, making it a valuable compound in antibiotic research.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-dodecoxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO9/c1-6-7-8-9-10-11-12-13-14-15-16-32-26-23(27-18(2)28)25(35-21(5)31)24(34-20(4)30)22(36-26)17-33-19(3)29/h22-26H,6-17H2,1-5H3,(H,27,28)/t22-,23-,24-,25-,26-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEYYMFAQMSYFF-ZFXZZAOISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152067
Record name β-D-Glucopyranoside, dodecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211567-22-5
Record name β-D-Glucopyranoside, dodecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211567-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranoside, dodecyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucose. The process includes the following steps:

    Acetylation: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Dodecylation: The acetylated product is then reacted with dodecyl bromide in the presence of a base like sodium hydride to introduce the dodecyl group

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to introduce additional functional groups.

    Substitution: The dodecyl group can be substituted with other alkyl groups using appropriate alkylating agents

Common reagents and conditions used in these reactions include acetic anhydride, pyridine, sodium hydride, and potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside has a molecular formula of C32H60N2O13C_{32}H_{60}N_2O_{13} and a molecular weight of approximately 656.63 g/mol. Its structure includes a dodecyl group attached to a glucopyranoside backbone that is heavily acetylated. This unique structure contributes to its solubility and interaction properties in various environments.

Biological Applications

  • Drug Delivery Systems :
    • The amphiphilic nature of dodecyl derivatives allows them to form micelles or liposomes, making them suitable for encapsulating hydrophobic drugs. Research indicates that such formulations can enhance the bioavailability of poorly soluble drugs .
  • Antimicrobial Activity :
    • Studies have shown that compounds similar to dodecyl 2-acetamido derivatives exhibit antimicrobial properties. This application is particularly relevant in developing new antibiotics or preservatives in food and pharmaceutical industries .
  • Cellular Interaction :
    • The carbohydrate moiety can facilitate cellular recognition processes, making these compounds useful in designing glyco-conjugates for targeted drug delivery or as vaccines .

Pharmaceutical Applications

  • Synthesis of Glycosides :
    • Dodecyl 2-acetamido derivatives serve as intermediates in the synthesis of various glycosides, which are important in medicinal chemistry for developing new therapeutic agents .
  • Adjuvants in Vaccines :
    • The compound's ability to enhance immune responses makes it a candidate for use as an adjuvant in vaccine formulations. Its structure can help mimic natural glycoproteins found on pathogens, thereby boosting immunogenicity .

Chemical Research Applications

  • Synthetic Chemistry :
    • This compound is utilized in synthetic pathways for creating more complex carbohydrate structures. Its derivatives are often employed in the synthesis of oligosaccharides and polysaccharides for research purposes .
  • Surface Chemistry :
    • The compound can be used to modify surfaces in various materials science applications. For instance, its hydrophilic-hydrophobic balance allows for the creation of surfaces with tailored wetting properties, which can be beneficial in biomedical devices .

Case Studies

StudyApplicationFindings
Study ADrug DeliveryDemonstrated enhanced solubility and bioavailability of encapsulated drugs using dodecyl derivatives .
Study BAntimicrobial PropertiesShowed significant reduction in bacterial growth when tested against common pathogens .
Study CVaccine DevelopmentIncreased immune response observed when used as an adjuvant in experimental vaccines .

Mechanism of Action

The antimicrobial activity of Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is primarily due to its ability to disrupt the cell membranes of bacteria and fungi. The dodecyl group interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This leads to the inhibition of microbial growth and proliferation.

Comparison with Similar Compounds

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds such as:

    2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: This compound also has acetylated hydroxyl groups but differs in the presence of a chloride group instead of a dodecyl group.

    2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranosylamine: This compound is used in carbohydrate chemistry and has similar acetylated hydroxyl groups but lacks the dodecyl group.

The uniqueness of this compound lies in its dodecyl group, which imparts significant antimicrobial properties, making it more effective in certain applications compared to its analogs.

Biological Activity

Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (hereafter referred to as Dodecyl GlcNAc) is a glucose-derived compound notable for its significant antimicrobial properties. This article explores its biological activity, mechanism of action, and potential applications based on diverse research findings.

Overview of Dodecyl GlcNAc

Dodecyl GlcNAc is synthesized through the acetylation of 2-acetamido-2-deoxy-D-glucose, followed by dodecylation. The resultant compound exhibits a molecular weight of approximately 515.6 g/mol and is characterized by the presence of a dodecyl group that enhances its biological activity.

Chemical Structure

The chemical structure of Dodecyl GlcNAc includes:

  • A dodecyl group (C12H25)
  • Three acetyl groups attached to the hydroxyl groups of the glucopyranoside backbone

Antimicrobial Properties

Dodecyl GlcNAc has been shown to possess remarkable antimicrobial properties , particularly against various bacterial and fungal strains. Its effectiveness is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and inhibition of growth.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that Dodecyl GlcNAc is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative bacteria and fungi .

The antimicrobial activity of Dodecyl GlcNAc primarily involves:

  • Membrane Disruption : The hydrophobic dodecyl group interacts with the lipid bilayer of microbial membranes, causing destabilization and eventual lysis.
  • Inhibition of Glycosaminoglycan Synthesis : Studies have indicated that Dodecyl GlcNAc can inhibit the incorporation of glucosamine into glycosaminoglycan (GAG) chains, which are crucial for cellular functions . This inhibition may occur through competitive mechanisms where Dodecyl GlcNAc competes with natural substrates in metabolic pathways.

Case Studies

  • Study on Hepatocyte Cultures : In a controlled study using primary hepatocytes, Dodecyl GlcNAc was found to reduce the incorporation of radiolabeled glucosamine into GAGs significantly. At a concentration of 1.0 mM, it inhibited incorporation to about 7% of control levels . This suggests that the compound may serve as an enzymatic inhibitor in GAG biosynthesis pathways.
  • Antimicrobial Coatings : Research has explored the use of Dodecyl GlcNAc in developing antimicrobial coatings for medical devices. In vitro tests demonstrated its efficacy in preventing biofilm formation by Staphylococcus aureus, highlighting its potential application in clinical settings .

Comparative Analysis

Dodecyl GlcNAc can be compared with other acetylated glucosamine derivatives:

Table 2: Comparison with Similar Compounds

CompoundAntimicrobial ActivityMechanism
This compoundHighMembrane disruption
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosideModerateMembrane interaction
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranoseLowCompetitive inhibition

The unique dodecyl group in Dodecyl GlcNAc significantly enhances its antimicrobial efficacy compared to other similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
Dodecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

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